Phellamurin

Overview

Description

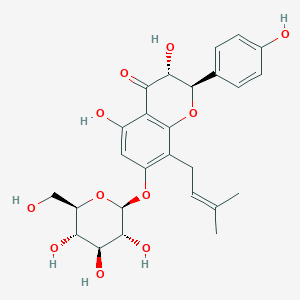

Phellamurin is a flavonoid glycoside, specifically the 7-O-β-D-glucopyranoside, 8-C-prenyl derivative of the flavan-on-ol Aromadendrin. This compound can be found in various plants, including Commiphora africana and Phellodendron amurense .

Mechanism of Action

Target of Action

Phellamurin, a flavonoid, is primarily known to inhibit intestinal P-glycoprotein . P-glycoprotein is a protein that pumps foreign substances out of cells and plays a crucial role in the absorption and distribution of many drugs within the body .

Mode of Action

This compound interacts with its primary target, P-glycoprotein, by inhibiting its function . This interaction can affect the absorption and distribution of other compounds within the body, potentially enhancing their bioavailability .

Biochemical Pathways

It’s known that this compound can induce apoptosis (cell death) and has anti-tumor activity . This suggests that it may influence pathways related to cell growth and survival.

Pharmacokinetics

Its ability to inhibit p-glycoprotein suggests that it could influence the absorption and distribution of other drugs . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to induce apoptosis in cells, suggesting it has a cytotoxic effect . This property, combined with its anti-tumor activity, indicates that this compound could have potential therapeutic applications in cancer treatment .

Biochemical Analysis

Biochemical Properties

Phellamurin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It acts as an inhibitor, particularly inhibiting intestinal P-glycoprotein . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces cell apoptosis and has anti-tumor activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple molecular pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels

Preparation Methods

Phellamurin can be isolated from natural sources such as the leaves of Phellodendron amurense. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound

Chemical Reactions Analysis

Phellamurin undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the prenyl group or other functional groups in this compound.

Substitution: Substitution reactions can occur at the hydroxyl groups or the prenyl group, leading to the formation of derivatives.

Scientific Research Applications

Phellamurin has several scientific research applications:

Comparison with Similar Compounds

Phellamurin is unique due to its specific structure and biological activities. Similar compounds include:

Noricaritin: This compound can be seen as the 7-O-glucoside of noricaritin.

6″-O-acetyl this compound: Found in the leaves of Phellodendron japonicum, this compound is a derivative of this compound.

(+)-Dihydrokaempferol: This compound is a derivative of this compound, with additional prenyl and glucopyranosyl groups.

This compound’s unique combination of biological activities and structural features makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Phellamurin is a furanocoumarin compound predominantly found in various plant species, particularly within the family Rutaceae. It has garnered attention due to its diverse biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Anti-Tumor Activity

Recent studies have highlighted the potential of this compound as a chemotherapeutic agent. In a study investigating its effects on osteosarcoma cells, this compound demonstrated significant anti-tumor efficacy by inducing apoptosis in cancer cells. The findings suggest that this compound may inhibit cell proliferation and promote programmed cell death, making it a candidate for further development in cancer therapies .

2. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates its effectiveness against bacterial strains and fungi:

- Bacterial Activity : this compound has shown inhibitory effects against multiple bacterial strains, suggesting its potential use as an antibacterial agent.

- Fungal Activity : It has also demonstrated antifungal properties, particularly against Aspergillus niger, which can degrade this compound into less active metabolites .

3. Anti-Inflammatory Effects

The compound has been studied for its anti-inflammatory properties. This compound appears to modulate inflammatory pathways, potentially reducing inflammation-related conditions. This effect is particularly relevant in chronic inflammatory diseases where modulation of the immune response is crucial.

4. Neuroprotective Effects

This compound has shown promise in neuroprotection against oxidative stress. In vitro studies indicate that it can protect neuronal cells from damage induced by oxidative agents like hydrogen peroxide, suggesting a role in neurodegenerative disease prevention .

5. Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that after administration, this compound is absorbed and metabolized in the body, with specific metabolites identified in rat brains . The pharmacokinetic profile indicates that it reaches maximum concentration within a few hours post-administration.

Data Table: Summary of Biological Activities

Case Study: Anti-Tumor Efficacy

A recent study assessed the anti-tumor efficacy of this compound in osteosarcoma cells. The results indicated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis such as caspase activation. This suggests a mechanism through which this compound exerts its anti-cancer effects.

Research Findings on Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against various strains of bacteria and fungi. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as a natural antimicrobial agent.

Properties

IUPAC Name |

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDZTDZJQRPNCN-YIANMRPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C2=C1O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200563 | |

| Record name | Phellamurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52589-11-4 | |

| Record name | Phellamurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellamurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellamurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHELLAMURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXB86HY2NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.